molecular formula C27H24N6O2S B12910376 4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide CAS No. 21271-96-5

4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B12910376
CAS No.: 21271-96-5
M. Wt: 496.6 g/mol
InChI Key: PNFSXUAZTQWQCD-UHFFFAOYSA-N
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Description

4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide is a complex organic compound with the molecular formula C27H24N6O2S . This compound is characterized by its unique structure, which includes a pyrido[2,3-b]pyrazine core substituted with amino and diphenyl groups, linked to a benzenesulfonamide moiety. It has a significant molecular weight of 496.583 Da .

Preparation Methods

The synthesis of 4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide involves multiple steps, starting from the preparation of the pyrido[2,3-b]pyrazine core. The core is typically synthesized through a series of condensation reactions involving appropriate precursors. The amino and diphenyl groups are then introduced via substitution reactions. Finally, the benzenesulfonamide moiety is attached through a coupling reaction .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity.

Chemical Reactions Analysis

4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar compounds to 4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide include other pyrido[2,3-b]pyrazine derivatives with different substituents. These compounds share a common core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

Biological Activity

The compound 4-(2-((6-amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide , also known by its CAS number 21271-96-5, is a sulfonamide derivative with potential pharmacological applications. This article explores its biological activities, mechanisms of action, and relevant research findings.

  • Molecular Formula : C31H33ClN6O2S
  • Molecular Weight : 589.151 g/mol
  • IUPAC Name : this compound
  • CAS Registry Number : 21395-47-1

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and receptors involved in various physiological processes. Notably, it has been shown to interact with carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in biological systems.

1. Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of carbonic anhydrase II (CA-II), which plays a significant role in bicarbonate and proton transport across cell membranes. This inhibition can affect various physiological processes such as:

  • Fluid secretion regulation in ocular tissues.
  • Bone resorption through osteoclast differentiation, which is essential for maintaining bone health .

2. Cellular Effects

The compound has been noted to stimulate chloride-bicarbonate exchange activity through the SLC26A6 transporter. This mechanism is particularly important in the duodenum where it aids in pH regulation during nutrient absorption .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study ReferenceFindings
PubMed:19520834Demonstrated the role of CA inhibitors in managing conditions like glaucoma by reducing intraocular pressure.
PubMed:15300855Showed that the compound is essential for osteoclast differentiation and bone resorption processes.
PubMed:17652713Explored the effects on fluid secretion in anterior eye chambers, highlighting its potential therapeutic applications in ocular diseases.

Pharmacological Profile

The pharmacological profile of this compound includes:

ParameterValue
Human Intestinal AbsorptionHigh (0.9963)
Blood-Brain Barrier PermeabilityModerate (0.9669)
P-glycoprotein SubstrateNon-substrate
Ames Test CarcinogenicityNon-carcinogenic (0.8358)

These properties suggest a favorable absorption profile with minimal toxicity risks associated with long-term use.

Properties

CAS No.

21271-96-5

Molecular Formula

C27H24N6O2S

Molecular Weight

496.6 g/mol

IUPAC Name

4-[2-[(6-amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino]ethyl]benzenesulfonamide

InChI

InChI=1S/C27H24N6O2S/c28-23-17-22(30-16-15-18-11-13-21(14-12-18)36(29,34)35)26-27(31-23)33-25(20-9-5-2-6-10-20)24(32-26)19-7-3-1-4-8-19/h1-14,17H,15-16H2,(H2,29,34,35)(H3,28,30,31,33)

InChI Key

PNFSXUAZTQWQCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(C=C3NCCC4=CC=C(C=C4)S(=O)(=O)N)N)N=C2C5=CC=CC=C5

Origin of Product

United States

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